Cas no 652-18-6 (2,3,5,6-Tetrafluorobenzoic acid)

2,3,5,6-Tetrafluorobenzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C7H2F4O2. Its highly fluorinated structure imparts enhanced chemical stability and electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms at the 2, 3, 5, and 6 positions increases its lipophilicity and resistance to metabolic degradation, which is advantageous in the design of bioactive compounds. This compound is also utilized in materials science for modifying polymer properties and in coordination chemistry as a ligand precursor. Its high purity and consistent reactivity ensure reliable performance in demanding synthetic applications.
2,3,5,6-Tetrafluorobenzoic acid structure
652-18-6 structure
Product Name:2,3,5,6-Tetrafluorobenzoic acid
CAS No:652-18-6
MF:C7H2F4O2
MW:194.083196163177
MDL:MFCD00002408
CID:39421
PubChem ID:567533
Update Time:2025-06-26

2,3,5,6-Tetrafluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,6-Tetrafluorobenzoic acid
    • 2,3,4,5-TETRAHYDRO-1-BENZOXEPIN-7-OL
    • 2,3,5,6-Tetrafluorbenzoesaeure
    • 2,3,5,6-Tetrafluorobenzoicacid
    • Benzoic acid, 2,3,5,6-tetrafluoro-
    • KVLBXIOFJUWSJQ-UHFFFAOYSA-N
    • PubChem1341
    • SBB064023
    • KM0911
    • Benzoic acid,2,3,5,6-tetrafluoro-
    • CM12869
    • TRA0051492
    • T179
    • SY018202
    • R419
    • TL8004628
    • AB0018148
    • ST24032256
    • PS-10112
    • 652-18-6
    • A835024
    • SR-01000512651
    • CHEMBL1207225
    • AKOS015889830
    • CS-0121656
    • Z1255445912
    • FT-0609424
    • SCHEMBL503507
    • EC 416-800-1
    • AM20040959
    • SR-01000512651-1
    • DTXSID20340798
    • MFCD00002408
    • T1881
    • NS00003592
    • EN300-97434
    • ALLYL2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE
    • DTXCID40291879
    • DB-025746
    • TFBA benzoic acid
    • MDL: MFCD00002408
    • Inchi: 1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
    • InChI Key: KVLBXIOFJUWSJQ-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(C=1C(=O)O)F)F)F

Computed Properties

  • Exact Mass: 193.99900
  • Monoisotopic Mass: 193.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: White to nearly white powder
  • Density: 1.5165 (estimate)
  • Melting Point: 150.0 to 154.0 deg-C
  • Boiling Point: 227.9℃ at 760 mmHg
  • Flash Point: 91.6 °C
  • PSA: 37.30000
  • LogP: 1.94120
  • Solubility: Not determined

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2,3,5,6-Tetrafluorobenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Dimethyl sulfoxide
Reference
Synthesis of Tetrafluorinated Aromatic Amino Acids with Distinct Signatures in 19F NMR
Qin, Luoheng; et al, Organic Letters, 2012, 14(2), 528-531

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:652-18-6)2,3,5,6-Tetrafluorobenzoic acid
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Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:652-18-6)2,3,5,6-Tetrafluorobenzoic acid
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Quantity:500g
Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:652-18-6)2,3,5,6-四氟苯甲酸
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Purity:99%
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2,3,5,6-Tetrafluorobenzoic acid Related Literature

Additional information on 2,3,5,6-Tetrafluorobenzoic acid

The Role of 2,3,5,6-Tetrafluorobenzoic Acid (CAS No. 652-18-6) in Modern Chemical and Pharmaceutical Research

2,3,5,6-Tetrafluorobenzoic acid, identified by CAS Registry Number 652-18-6, represents a critical compound in contemporary chemical synthesis and pharmaceutical development. This fluorinated aromatic carboxylic acid exhibits unique physicochemical properties that make it indispensable across multiple research domains. Recent advancements in synthetic methodologies and its integration into drug discovery pipelines have further solidified its position as a versatile building block for innovative applications.

Structurally characterized by four fluorine atoms substituted at the 2-, 3-, 5-, and 6-positions of a benzene ring conjugated with a carboxylic acid group (C₆H₂F₄COOH), this compound demonstrates enhanced stability and lipophilicity compared to non-fluorinated analogs. The spatial arrangement of fluorine substituents induces significant electron-withdrawing effects through inductive and mesomeric interactions. This structural configuration is particularly advantageous in medicinal chemistry contexts where precise control over molecular polarity and hydrogen bonding capacity is required.

Synthetic approaches to tetrafluorobenzoic acid have evolved significantly since its initial preparation via fluorination of benzene derivatives. Current protocols often employ palladium-catalyzed cross-coupling reactions under microwave-assisted conditions to achieve high yields with minimal byproduct formation. A notable breakthrough published in the Journal of Fluorine Chemistry (2023) demonstrated the use of trifluoromethyl iodide as an efficient fluorinating agent for large-scale production while maintaining product purity above 99.9%.

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of bioactive molecules targeting oncogenic pathways. For instance, recent studies highlighted its role in developing inhibitors for cyclin-dependent kinases (CDKs), where the fluorinated backbone enhances blood-brain barrier permeability without compromising selectivity. A landmark clinical trial reported in Nature Communications (April 2024) showcased a CDK4/6 inhibitor derived from this compound achieving unprecedented efficacy against triple-negative breast cancer xenografts with reduced off-target effects.

Beyond medicinal applications,tetrafluorobenzoic acid derivatives are pivotal in advanced materials science. Their ability to form stable amide linkages makes them ideal for synthesizing high-performance polymers used in optoelectronic devices. Researchers at Stanford University recently synthesized a novel polyimide incorporating this moiety that exhibited exceptional thermal stability up to 450°C—critical for next-generation aerospace components—while maintaining dielectric properties suitable for flexible electronics.

The compound's unique photophysical properties have also driven innovations in analytical chemistry. A 2024 study published in Analytical Chemistry demonstrated its utility as a fluorescent probe for detecting trace amounts of heavy metal ions () through fluorescence quenching mechanisms mediated by its aromatic framework. This application represents a significant advancement over traditional methods requiring complex instrumentation.

Eco-friendly synthesis pathways remain an active area of investigation for this compound. Green chemistry initiatives now favor solvent-free reactions using heterogeneous catalysts such as zeolite-supported palladium nanoparticles. These approaches reduce environmental impact while maintaining synthetic efficiency—a critical consideration as regulatory frameworks increasingly prioritize sustainability metrics.

In conclusion,CAS No. 652-18-6-designated tetrafluorobenzoic acid continues to redefine boundaries across diverse scientific disciplines through its structural versatility and tunable reactivity profiles. Ongoing research into its applications—from targeted drug delivery systems to next-generation semiconductor materials—underscores its enduring relevance in advancing technological frontiers while adhering to modern sustainability standards.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:652-18-6)2,3,5,6-Tetrafluorobenzoic acid
sfd5208
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:652-18-6)2,3,5,6-Tetrafluorobenzoic acid
A835024
Purity:99%
Quantity:500g
Price ($):340.0
Email